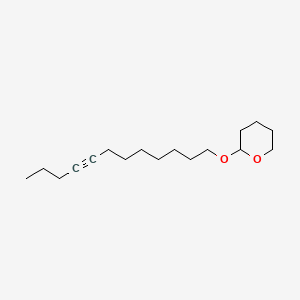
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is an organic compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered ring structures containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with an appropriate alkyne, such as 8-dodecyn-1-ol. The reaction is often catalyzed by a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMSO.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various ethers or esters.
科学的研究の応用
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog without the dodecynyloxy group.
2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-: A similar compound with a heptadecynyloxy group instead of a dodecynyloxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another derivative with a propynyloxy group.
Uniqueness
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is unique due to the presence of the dodecynyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other tetrahydropyran derivatives may not be suitable.
特性
CAS番号 |
64604-68-8 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
2-dodec-8-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-3,6-16H2,1H3 |
InChIキー |
JXPUZAOSDJTBBV-UHFFFAOYSA-N |
正規SMILES |
CCCC#CCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


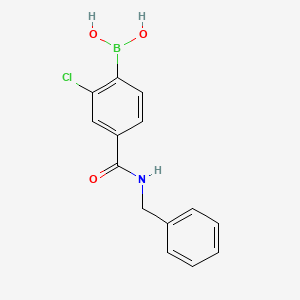
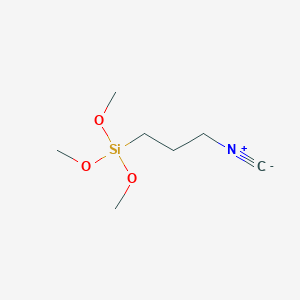
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
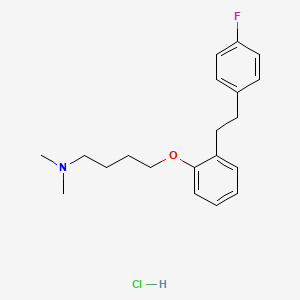
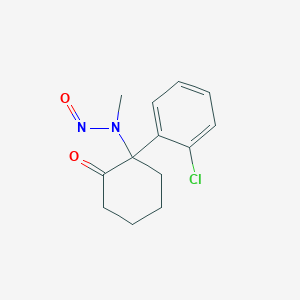
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
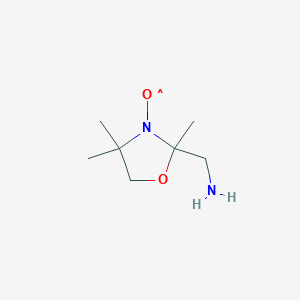
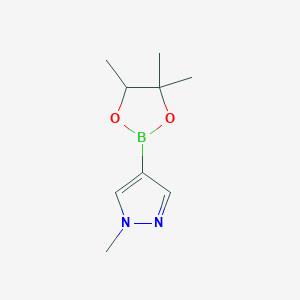
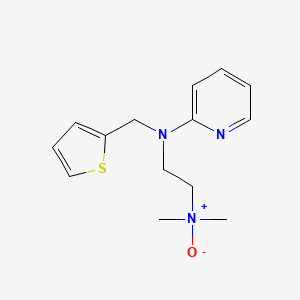
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
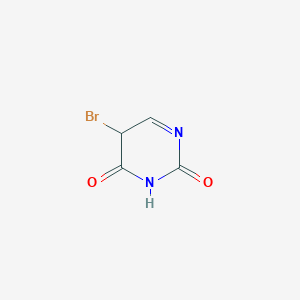
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)

